molecular formula C9H6ClNO3S B562633 5-Chloroquinoline-8-sulfonic acid CAS No. 90225-09-5

5-Chloroquinoline-8-sulfonic acid

Cat. No.: B562633
CAS No.: 90225-09-5
M. Wt: 243.661
InChI Key: SWAFLXKUWRFGNY-UHFFFAOYSA-N
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Description

5-Chloroquinoline-8-sulfonic acid is a chemical compound with the molecular formula C9H6ClNO3S . It has a molecular weight of 243.67 g/mol . It is also known by other names such as this compound and has the CAS number 90225-09-5 .


Synthesis Analysis

In a study, a solvent-assisted co-grinding method was used to form the cocrystal of 8-hydroxy quinoline-5-sulfonic acid (HQS) and 5-chloro-8-hydroxyquinoline (CHQ) . This method was used to determine spectroscopic and electronic properties .


Molecular Structure Analysis

The molecular structure of this compound includes a chloroquinoline ring attached to a sulfonic acid group . The InChI string representation of the molecule is InChI=1S/C9H6ClNO3S/c10-7-3-4-8 (15 (12,13)14)9-6 (7)2-1-5-11-9/h1-5H, (H,12,13,14) . The Canonical SMILES representation is C1=CC2=C (C=CC (=C2N=C1)S (=O) (=O)O)Cl .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 243.67 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 1 . The Exact Mass is 242.9756919 g/mol and the Monoisotopic Mass is also 242.9756919 g/mol . The Topological Polar Surface Area is 75.6 Ų .

Scientific Research Applications

Synthesis and Catalytic Applications

5-Chloroquinoline-8-sulfonic acid is utilized in the synthesis of heteroaromatic hydroxylamine-O-sulfonates, which are then subjected to reactions such as tandem nucleophilic addition-electrophilic 5-endo-trig cyclization. The cyclization process has been investigated in detail, providing insights into the mechanism and applications of these reactions in creating compounds with pronounced in vitro cytostatic activity against human tumor cell lines (Sączewski et al., 2011).

Ion-Exchange Properties

Research has been conducted on copolymer resins synthesized through the condensation of this compound with other compounds. These copolymers exhibit selective chelating ion-exchange properties for certain metals, with a noted higher selectivity for Fe3+ ions over others like Cu2+, Ni2+, Co2+, and Pb2+. This makes them useful in applications involving the removal or separation of specific metal ions (Mane et al., 2009).

Nanocatalyst Synthesis and Application

Nano-zirconia-supported sulfonic acid, synthesized by immobilizing sulfonic acid groups on nano zirconium dioxide, is used as a catalyst for heterocyclic multicomponent reactions. The catalyst showcases excellent reusability and stability, making it valuable for various synthetic applications, including the creation of hexahydroquinoline and other derivatives (Amoozadeh et al., 2016).

Spectroscopic Studies

Spectroscopic investigations of this compound have contributed to the understanding of its structural and electronic properties. Such studies are crucial in identifying the reactive sites of the molecule, understanding its charge delocalization patterns, and predicting its behavior in various chemical processes (Sureshkumar et al., 2021).

Prodrug Development

This compound has also been studied in the context of prodrug development. The research focuses on exploring its potential in forming prodrugs that are reactive to various chemical or biological stimuli, opening avenues for targeted drug delivery and controlled drug release mechanisms (Hanaya et al., 2016).

Safety and Hazards

When handling 5-Chloroquinoline-8-sulfonic acid, it is advised to avoid breathing mist, gas or vapours . Contact with skin and eyes should be avoided . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed .

Properties

IUPAC Name

5-chloroquinoline-8-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO3S/c10-7-3-4-8(15(12,13)14)9-6(7)2-1-5-11-9/h1-5H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWAFLXKUWRFGNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)S(=O)(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652524
Record name 5-Chloroquinoline-8-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90225-09-5
Record name 5-Chloroquinoline-8-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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